5-(Morpholine-4-sulfonyl)pyridine-2-thiol
Overview
Description
5-(Morpholine-4-sulfonyl)pyridine-2-thiol is a chemical compound with the molecular formula C9H12N2O3S2 and a molecular weight of 260.34 g/mol . This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a pyridine ring with a thiol group attached. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine-2-thiol and morpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a sulfonylating agent to introduce the sulfonyl group onto the morpholine ring.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality control to produce the compound in larger quantities.
Chemical Reactions Analysis
5-(Morpholine-4-sulfonyl)pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups present.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Morpholine-4-sulfonyl)pyridine-2-thiol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and thiol groups into target molecules.
Biology: The compound is employed in biochemical studies to investigate the role of sulfonyl and thiol groups in biological systems.
Medicine: It serves as a reference substance for drug impurities and reagents in pharmaceutical research.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol involves its interaction with molecular targets through its functional groups. The sulfonyl group can participate in various chemical reactions, while the thiol group can form disulfide bonds or undergo redox reactions. These interactions can affect the activity of enzymes, proteins, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 5-(Morpholine-4-sulfonyl)pyridine-2-thiol include:
5-(Morpholine-4-sulfonyl)pyridine: Lacks the thiol group, which may result in different reactivity and applications.
5-(Morpholine-4-sulfonyl)thiophene: Contains a thiophene ring instead of a pyridine ring, leading to variations in chemical properties and uses.
5-(Morpholine-4-sulfonyl)benzene: Features a benzene ring, which can alter its chemical behavior compared to the pyridine analog.
The uniqueness of this compound lies in its combination of a morpholine ring, sulfonyl group, pyridine ring, and thiol group, which provides a distinct set of chemical properties and reactivity.
Properties
IUPAC Name |
5-morpholin-4-ylsulfonyl-1H-pyridine-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S2/c12-16(13,11-3-5-14-6-4-11)8-1-2-9(15)10-7-8/h1-2,7H,3-6H2,(H,10,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNXVLIMLQVVFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CNC(=S)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332691 | |
Record name | 5-morpholin-4-ylsulfonyl-1H-pyridine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57266407 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852706-13-9 | |
Record name | 5-morpholin-4-ylsulfonyl-1H-pyridine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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